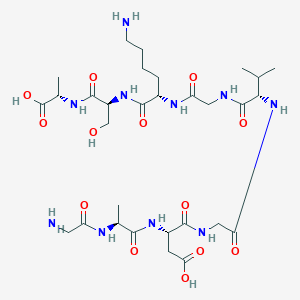
Mitophagy activator 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mitophagy activator 1 is a brain-penetrant small molecule that binds to PTEN-induced putative kinase 1 (PINK1) and stabilizes the active heterocomplex, thereby enhancing mitochondrial autophagy. It is known for its ability to clear phosphorylated alpha-synuclein aggregates in a dose-dependent manner, making it a promising compound for research in neurodegenerative diseases such as Parkinson’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mitophagy activator 1 involves multiple steps, including the preparation of intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency. The production process may involve large-scale synthesis followed by purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
Mitophagy activator 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: Substitution reactions involving the replacement of functional groups are common in the modification of this compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Mitophagy activator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study mitochondrial autophagy and its regulation.
Biology: Investigated for its role in cellular processes such as mitochondrial quality control and apoptosis.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Parkinson’s disease due to its ability to clear alpha-synuclein aggregates.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting mitochondrial dysfunction
Wirkmechanismus
Mitophagy activator 1 exerts its effects by binding to PTEN-induced putative kinase 1 (PINK1) and stabilizing the active heterocomplex. This interaction enhances mitochondrial autophagy by promoting the clearance of damaged mitochondria and protein aggregates. The molecular targets involved include PINK1 and Parkin, which play crucial roles in the regulation of mitophagy. The compound also influences various signaling pathways, including the P62-KEAP1-NRF2 pathway, which is involved in maintaining cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valinomycin: A cyclic depsipeptide antibiotic that induces PINK1 activation and promotes Parkin phosphorylation.
Afzelin: Exhibits several cellular activities, including promoting mitochondrial biogenesis and reducing levels of mitophagy-related proteins.
Cucurbitacin B: Inhibits AKT signaling activation and induces apoptosis via the STAT3 pathway
Uniqueness
Mitophagy activator 1 is unique in its ability to penetrate the brain and specifically target PINK1, making it highly effective in promoting mitochondrial autophagy and clearing alpha-synuclein aggregates. This specificity and brain-penetrant property distinguish it from other mitophagy activators, making it a valuable compound for research in neurodegenerative diseases .
Eigenschaften
CAS-Nummer |
2499962-58-0 |
|---|---|
Molekularformel |
C17H15F3N4 |
Molekulargewicht |
332.32 g/mol |
IUPAC-Name |
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H15F3N4/c18-17(19,20)14-8-12-15(21-9-22-16(12)24-14)23-13-7-3-5-10-4-1-2-6-11(10)13/h1-2,4,6,8-9,13H,3,5,7H2,(H2,21,22,23,24)/t13-/m1/s1 |
InChI-Schlüssel |
JOIONRWKOGDQOG-CYBMUJFWSA-N |
Isomerische SMILES |
C1C[C@H](C2=CC=CC=C2C1)NC3=NC=NC4=C3C=C(N4)C(F)(F)F |
Kanonische SMILES |
C1CC(C2=CC=CC=C2C1)NC3=NC=NC4=C3C=C(N4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N-[2-[2-[2-[6-(2-morpholin-4-ylethylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]ethoxy]ethoxy]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B12393030.png)
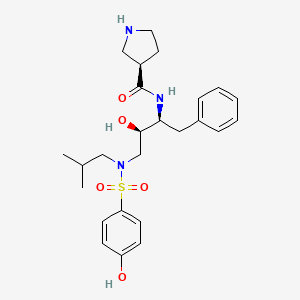
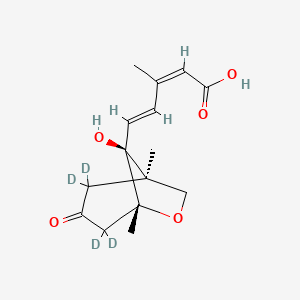
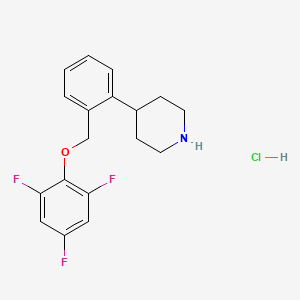


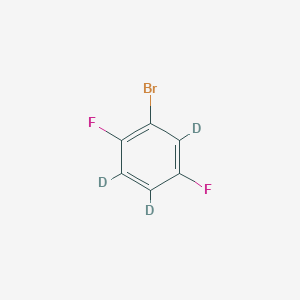
![2-(2-cyclopentyl-1~{H}-imidazol-5-yl)-7-[2-(4-fluoranyl-2,6-dimethyl-phenoxy)-5-(2-oxidanylpropan-2-yl)phenyl]-5-methyl-furo[3,2-c]pyridin-4-one](/img/structure/B12393055.png)
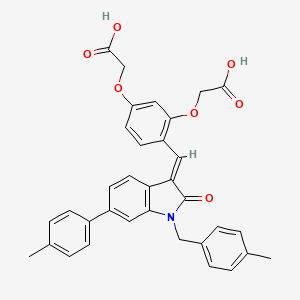
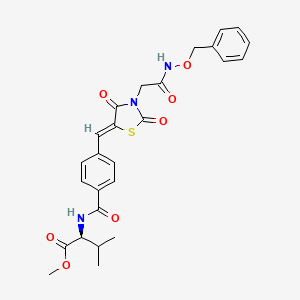

![6-[5-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,5-naphthyridin-3-amine](/img/structure/B12393103.png)
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12393104.png)
